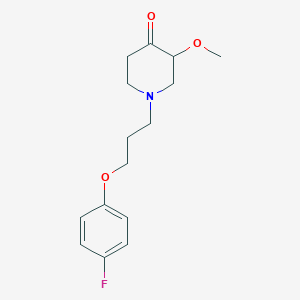
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPPP and is a member of the piperidinone family of compounds. FPPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. FPPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. FPPP has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FPPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FPPP has also been extensively studied, and its potential therapeutic applications have been well-documented. However, FPPP also has several limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on FPPP. One potential area of research is the development of FPPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential area of research is the development of FPPP-based drugs for the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of FPPP and to evaluate its potential side effects and toxicity.
Métodos De Síntesis
FPPP can be synthesized through a multi-step process involving the reaction of 4-fluoroanisole with 3-chloropropylamine followed by the reaction of the resulting product with 4-piperidone. The final product is then purified through recrystallization to obtain pure FPPP.
Aplicaciones Científicas De Investigación
FPPP has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. FPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Propiedades
Número CAS |
116256-11-2 |
|---|---|
Nombre del producto |
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Fórmula molecular |
C15H20FNO3 |
Peso molecular |
281.32 g/mol |
Nombre IUPAC |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-one |
InChI |
InChI=1S/C15H20FNO3/c1-19-15-11-17(9-7-14(15)18)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,15H,2,7-11H2,1H3 |
Clave InChI |
HEVIJEFDFFKZPG-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
SMILES canónico |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
Otros números CAS |
116256-11-2 |
Pictogramas |
Corrosive; Irritant; Environmental Hazard |
Sinónimos |
1-(3-(4-fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



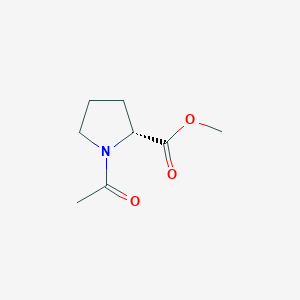
![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
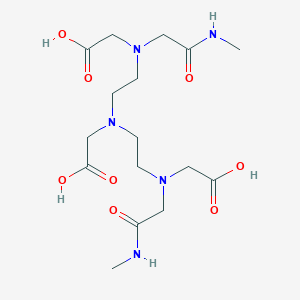


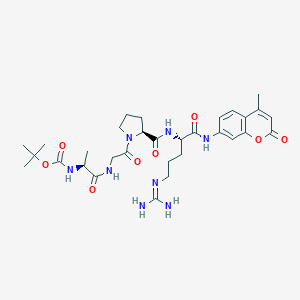
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
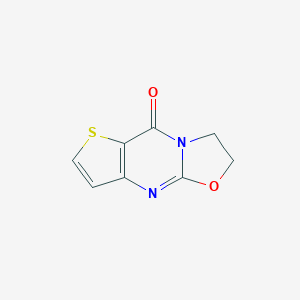
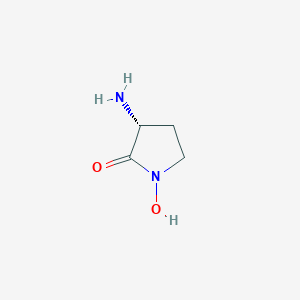


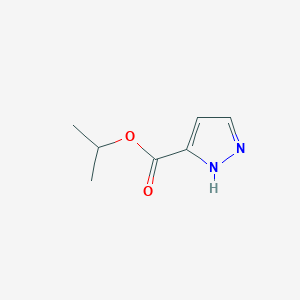
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)